Cas no 2034247-10-2 (1-(4-tert-butylbenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine)
1-(4-tert-butylbenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine Chemical and Physical Properties
Names and Identifiers
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- 1-(4-tert-butylbenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine
- 1-(4-tert-butylphenyl)sulfonyl-3-(2,2,2-trifluoroethoxy)azetidine
- F6514-3130
- 1-((4-(tert-butyl)phenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine
- 2034247-10-2
- AKOS026692966
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- Inchi: 1S/C15H20F3NO3S/c1-14(2,3)11-4-6-13(7-5-11)23(20,21)19-8-12(9-19)22-10-15(16,17)18/h4-7,12H,8-10H2,1-3H3
- InChI Key: RGZMEUFSGOZXCZ-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)C(C)(C)C)(N1CC(C1)OCC(F)(F)F)(=O)=O
Computed Properties
- Exact Mass: 351.11159916g/mol
- Monoisotopic Mass: 351.11159916g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 494
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 55Ų
1-(4-tert-butylbenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6514-3130-2μmol |
1-(4-tert-butylbenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine |
2034247-10-2 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6514-3130-5μmol |
1-(4-tert-butylbenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine |
2034247-10-2 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6514-3130-10μmol |
1-(4-tert-butylbenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine |
2034247-10-2 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6514-3130-20μmol |
1-(4-tert-butylbenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine |
2034247-10-2 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6514-3130-1mg |
1-(4-tert-butylbenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine |
2034247-10-2 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6514-3130-2mg |
1-(4-tert-butylbenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine |
2034247-10-2 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6514-3130-3mg |
1-(4-tert-butylbenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine |
2034247-10-2 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6514-3130-4mg |
1-(4-tert-butylbenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine |
2034247-10-2 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6514-3130-5mg |
1-(4-tert-butylbenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine |
2034247-10-2 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6514-3130-10mg |
1-(4-tert-butylbenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine |
2034247-10-2 | 10mg |
$79.0 | 2023-09-08 |
1-(4-tert-butylbenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 1-(4-tert-butylbenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine
Research Brief on 1-(4-tert-butylbenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine (CAS: 2034247-10-2)
1-(4-tert-butylbenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine (CAS: 2034247-10-2) is a novel azetidine derivative that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique sulfonyl and trifluoroethoxy functional groups, exhibits promising potential as a scaffold for drug development, particularly in targeting protein-protein interactions and modulating enzymatic activity. Recent studies have explored its synthesis, physicochemical properties, and biological activities, positioning it as a candidate for therapeutic applications in oncology, inflammation, and infectious diseases.
The synthesis of 1-(4-tert-butylbenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine involves a multi-step process that includes the sulfonylation of azetidine derivatives and subsequent etherification with trifluoroethanol. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to confirm its structural integrity. Computational studies have further elucidated its molecular interactions, highlighting its affinity for specific binding pockets in target proteins, such as kinases and proteases.
In vitro and in vivo studies have demonstrated the compound's efficacy in inhibiting key signaling pathways associated with cancer progression. For instance, it has shown potent activity against the PI3K/AKT/mTOR pathway, which is often dysregulated in various malignancies. Additionally, its anti-inflammatory properties have been investigated in models of rheumatoid arthritis, where it effectively reduces cytokine production and neutrophil infiltration. These findings underscore its potential as a multi-targeted therapeutic agent.
Despite its promising profile, challenges remain in optimizing the pharmacokinetic properties of 1-(4-tert-butylbenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine. Recent efforts have focused on improving its solubility and metabolic stability through structural modifications. Collaborative research between academic institutions and pharmaceutical companies is underway to advance this compound into preclinical development, with the aim of addressing unmet medical needs in complex diseases.
In conclusion, 1-(4-tert-butylbenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine represents a compelling example of how innovative chemical design can yield biologically active molecules with therapeutic potential. Ongoing research will further define its mechanistic insights and clinical applicability, making it a compound of interest for the scientific and medical communities.
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